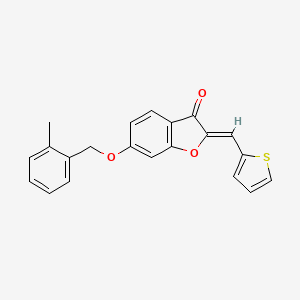

(Z)-6-((2-methylbenzyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one

Description

(Z)-6-((2-methylbenzyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a complex organic compound that features a benzofuran core structure This compound is characterized by the presence of a thiophene ring and a methylene bridge, which contribute to its unique chemical properties

Properties

IUPAC Name |

(2Z)-6-[(2-methylphenyl)methoxy]-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O3S/c1-14-5-2-3-6-15(14)13-23-16-8-9-18-19(11-16)24-20(21(18)22)12-17-7-4-10-25-17/h2-12H,13H2,1H3/b20-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWLOGRRDWUFRK-NDENLUEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CS4)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CS4)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-((2-methylbenzyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.

Methylene Bridge Formation: The methylene bridge can be formed through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(Z)-6-((2-methylbenzyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity

Research indicates that derivatives of benzofuran compounds, including (Z)-6-((2-methylbenzyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structural motifs can inhibit the growth of various bacteria and fungi. For instance, a study evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli, demonstrating moderate to high inhibition at concentrations ranging from 12.5 to 100 μg/mL .

2. Anti-inflammatory Effects

The compound has been reported to possess anti-inflammatory properties, which are critical in managing chronic inflammatory diseases. It can modulate the activity of cyclooxygenase enzymes (COX), leading to reduced inflammation. In vitro studies have demonstrated that related benzofuran derivatives significantly inhibited the production of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin (IL) levels .

3. Anticancer Potential

In vitro studies have suggested that (Z)-6-((2-methylbenzyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one may exhibit anticancer properties by inducing apoptosis in cancer cell lines. For example, compounds with similar structures have shown efficacy against MCF7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) cell lines. The mechanisms often involve modulation of signaling pathways related to cell proliferation and survival .

Summary of Synthesis Steps:

- Preparation of Precursors : Synthesize benzofuran derivatives and thiophene aldehydes.

- Condensation Reaction : Combine the precursors under basic conditions using suitable solvents like dimethylformamide (DMF).

- Purification : Isolate the desired compound through recrystallization or chromatography techniques.

Case Studies

1. Antimicrobial Efficacy Study

A detailed investigation into the antimicrobial effects of thiophene-containing compounds revealed that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, highlighting their potential for developing new antimicrobial agents .

2. Cytotoxicity Assessment

Research focusing on the cytotoxic effects of related compounds on B16F10 melanoma cells indicated that specific derivatives did not exhibit cytotoxicity at concentrations below 20 µM after 48 hours of treatment, suggesting a favorable safety profile for further development in anticancer therapies .

Mechanism of Action

The mechanism by which (Z)-6-((2-methylbenzyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

(Z)-6-((2-methylbenzyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one: Unique due to its specific substituents and structural arrangement.

Benzofuran Derivatives: Compounds with similar core structures but different substituents, such as 2-arylbenzofurans.

Thiophene Derivatives: Compounds featuring the thiophene ring, such as 2-thiophenemethanol.

Uniqueness

The uniqueness of (Z)-6-((2-methylbenzyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one lies in its combination of a benzofuran core with a thiophene ring and a methylene bridge. This specific arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Biological Activity

(Z)-6-((2-methylbenzyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a novel compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. This article examines its biological activity, including cytotoxicity, anti-inflammatory effects, and potential mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzofuran core, thiophene substituent, and a methylene bridge. The presence of various functional groups influences its biological properties.

1. Cytotoxicity

Recent studies have demonstrated that derivatives of benzofuran compounds exhibit significant cytotoxic properties against various cancer cell lines. For instance, compounds structurally related to (Z)-6-((2-methylbenzyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one have shown the ability to induce apoptosis in K562 leukemia cells through the generation of reactive oxygen species (ROS) and activation of caspases 3 and 7. In one study, it was reported that after 48 hours of exposure, the compound increased caspase activity significantly, suggesting a strong pro-apoptotic effect .

2. Anti-inflammatory Effects

Benzofuran derivatives are known for their anti-inflammatory properties. Research indicates that compounds similar to (Z)-6-((2-methylbenzyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and interleukins. One study highlighted that certain derivatives reduced TNF levels by up to 93.8% in vitro . This suggests potential therapeutic applications in managing chronic inflammatory conditions.

3. Antioxidant Activity

The antioxidant capacity of benzofuran derivatives is another area of interest. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. In vitro assays have shown that related compounds exhibit significant antioxidant activity, which may contribute to their overall cytotoxic effects against cancer cells .

The mechanisms behind the biological activities of (Z)-6-((2-methylbenzyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one include:

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways through ROS generation and mitochondrial dysfunction.

- Inhibition of Pro-inflammatory Pathways : Suppression of NF-κB signaling and reduction in cytokine production.

- Antioxidant Defense : Modulation of cellular redox states, enhancing the body's ability to combat oxidative stress.

Case Studies and Research Findings

A detailed examination of various studies reveals consistent findings regarding the biological efficacy of benzofuran derivatives:

Q & A

Q. What are the typical synthetic strategies for preparing (Z)-6-((2-methylbenzyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one?

The compound is synthesized via a multi-step approach involving:

- Benzofuran core formation : Base-mediated cyclization of substituted phenols with α,β-unsaturated ketones or aldehydes.

- Functionalization : Introduction of the 2-methylbenzyloxy group at the 6-position via alkylation or Mitsunobu reaction.

- Stereoselective condensation : Reaction of the benzofuran-3(2H)-one intermediate with thiophen-2-carbaldehyde under acidic or basic conditions to form the (Z)-configured exocyclic double bond. Key steps include temperature control and catalytic additives (e.g., piperidine) to favor the Z-isomer . Example: A similar synthesis of 6-(benzyloxy)-2-arylidene benzofuranones achieved 75% yield using NaH/THF for deprotonation and iodomethane for methylation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For instance, the exocyclic double bond’s Z-configuration is validated by coupling constants (J = 8–12 Hz) and NOE correlations .

- HRMS : Validates molecular formula and purity.

- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functional groups .

Q. How should researchers safely handle this compound in the lab?

- PPE : Wear gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential respiratory irritation.

- Storage : Keep in airtight containers at 2–8°C, away from light and moisture to prevent degradation .

Advanced Research Questions

Q. How can stereochemical purity of the Z-isomer be ensured during synthesis?

- Reaction conditions : Use polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) to minimize isomerization.

- Chromatographic separation : Employ chiral HPLC or silica gel columns with ethyl acetate/petroleum ether gradients to resolve E/Z isomers .

- Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical confirmation .

Q. What strategies optimize biological activity evaluation for this compound?

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi. Include positive controls like ciprofloxacin .

- Molecular docking : Use AutoDock Vina to predict interactions with target proteins (e.g., DNA gyrase for antimicrobial activity). Validate with MD simulations to assess binding stability .

Q. How can conflicting spectral data from different synthetic batches be resolved?

- Batch comparison : Analyze variations in reaction parameters (e.g., temperature, solvent purity) using LC-MS to identify impurities.

- Isotopic labeling : Track reaction pathways (e.g., ¹³C-labeled intermediates) to pinpoint side reactions .

Q. What computational methods predict the compound’s physicochemical properties?

- ADMET profiling : Use SwissADME or ADMETLab to estimate solubility, permeability, and toxicity.

- DFT calculations : Gaussian 09 optimizes molecular geometry and calculates frontier molecular orbitals (HOMO-LUMO) for reactivity insights .

Data Contradiction & Mechanistic Analysis

Q. Why do different synthetic routes yield varying biological activities?

- Substituent effects : Electron-donating groups (e.g., methoxy) enhance antimicrobial activity by increasing membrane permeability, while bulky groups reduce bioavailability .

- Stereochemical impact : The Z-isomer may exhibit stronger binding to target enzymes due to spatial alignment of the thiophene moiety .

Q. How does solvent choice influence reaction outcomes in benzofuran synthesis?

- Polar solvents (e.g., DMSO): Accelerate cyclization but risk byproduct formation via oxidation.

- Non-polar solvents (e.g., toluene): Improve regioselectivity but require higher temperatures. Validate with kinetic studies (e.g., in situ IR monitoring) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.